5-(2-Iodophenyl)-5-oxovaleric acid

Description

Contextualizing the Compound within Organic Chemistry

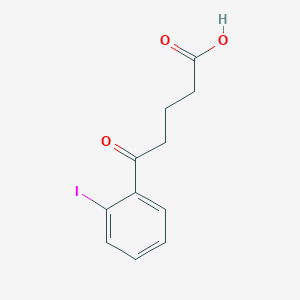

5-(2-Iodophenyl)-5-oxovaleric acid is a bifunctional organic molecule characterized by an aromatic ring substituted with both a keto acid side chain and an iodine atom. Specifically, it is a derivative of valeric acid (a five-carbon carboxylic acid) where the fifth carbon is part of a ketone group, and the phenyl ring attached to this ketone is substituted with an iodine atom at the ortho position (the carbon atom adjacent to the point of attachment of the keto-valeric acid chain).

The structure combines three key functional groups: a carboxylic acid, a ketone, and an aryl iodide. This unique combination within a single molecule provides a rich platform for a variety of chemical transformations. The carboxylic acid and ketone functionalities offer sites for reactions such as esterification, amidation, and various nucleophilic additions, while the aryl iodide is a classical precursor for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Physicochemical Properties of this compound and its Ethyl Ester

| Property | Value (this compound) | Value (Ethyl 5-(2-iodophenyl)-5-oxovalerate) |

| CAS Number | Not explicitly assigned | 898777-12-3 nih.gov |

| Molecular Formula | C11H11IO3 | C13H15IO3 nih.gov |

| Molecular Weight | 318.11 g/mol | 346.16 g/mol nih.gov |

| IUPAC Name | 5-(2-iodophenyl)-5-oxopentanoic acid | ethyl 5-(2-iodophenyl)-5-oxopentanoate nih.gov |

Note: Data for the parent acid is inferred from its ethyl ester derivative.

Significance of Iodinated Aromatic Keto Acids in Synthetic Strategies

The presence of an iodine atom on the aromatic ring is of paramount importance in synthetic chemistry. Aryl iodides are highly valued as substrates in a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The carbon-iodine bond is the most reactive among the halogens (excluding astatine) for oxidative addition to a metal center, a key step in these catalytic cycles. This reactivity allows for the facile introduction of new functional groups at the iodinated position under relatively mild conditions.

The ortho-positioning of the iodine atom relative to the keto-valeric acid side chain in this compound is particularly significant. This arrangement makes the compound a prime candidate for intramolecular reactions. For example, palladium-catalyzed intramolecular carbopalladation of nitriles in related ω-(2-iodoaryl)alkane structures has been shown to be an efficient method for synthesizing benzocyclic ketones like indanones and tetralones. researchgate.net This suggests that this compound could serve as a precursor for the synthesis of various fused heterocyclic systems, which are common motifs in pharmaceuticals and other biologically active molecules. The keto and carboxylic acid groups can act as internal nucleophiles or can be modified to participate in cyclization reactions, leading to the formation of new ring systems. researchgate.netmedchemexpress.com

Furthermore, aromatic keto acids, in general, are versatile intermediates. The ketone functionality can be a handle for further molecular elaboration, while the carboxylic acid provides a point of attachment or can direct certain reactions. For instance, the carboxylic acid group has been used as a directing group in palladium-catalyzed ortho-iodination of benzoic acids, a potential synthetic route to the title compound itself from 5-phenyl-5-oxovaleric acid. researchgate.netresearchgate.net

Overview of Current Research Trajectories for Related Chemical Scaffolds

While specific research on this compound is not extensively documented in publicly available literature, the research on related chemical scaffolds provides insight into its potential applications and areas of scientific interest.

Halogenated Analogues: The bromo and fluoro analogues, such as ethyl 5-(2-bromophenyl)-5-oxovalerate and 5-(2-fluorophenyl)-5-oxovaleric acid, are commercially available and used in synthetic chemistry. nih.govsigmaaldrich.com These compounds serve as alternative precursors for cross-coupling and other transformations, with the reactivity of the halogen atom influencing the choice of reaction conditions. The study of these analogues contributes to a broader understanding of how different halogens impact the reactivity and properties of the molecule.

Derivatives with Potential Biological Activity: The 5-oxopyrrolidine-3-carboxylic acid scaffold, which can be conceptually derived from the cyclization of related structures, is being investigated for its potential as a source of new antimicrobial and anticancer agents. researchgate.netrsc.org This suggests that derivatives of this compound, particularly those that can be transformed into heterocyclic systems, could be of interest in medicinal chemistry.

Applications in Materials Science and Imaging: Aryl ketones are a structural motif found in various functional materials. Furthermore, the synthesis of [¹¹C]aryl ketones via palladium-mediated coupling reactions highlights the utility of such structures in the development of radioligands for positron emission tomography (PET). researchgate.net This opens up the possibility of developing radiolabeled versions of this compound or its derivatives for use in medical imaging.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-iodophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXUCLXJBYUZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645392 | |

| Record name | 5-(2-Iodophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-52-7 | |

| Record name | 2-Iodo-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Iodophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Iodophenyl 5 Oxovaleric Acid

Established Synthetic Pathways

Established methods for synthesizing aromatic ketones and their derivatives form the foundation for producing 5-(2-Iodophenyl)-5-oxovaleric acid. These routes can be broadly categorized into direct approaches, such as the Friedel-Crafts acylation, and multi-step sequences involving the modification of functional groups.

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forming aryl ketones. organic-chemistry.orgnih.gov This electrophilic aromatic substitution involves reacting an aromatic ring with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.org

In the context of this compound, a hypothetical direct approach would involve the acylation of iodobenzene (B50100) with glutaric anhydride. The reaction is typically promoted by a stoichiometric amount of a Lewis acid, like aluminum chloride (AlCl₃), which activates the anhydride to generate the reactive acylium ion. organic-chemistry.orgnih.gov

A more effective strategy involves an intramolecular Friedel-Crafts acylation, often called a cyclization. This approach starts with a precursor molecule, such as 2-iodophenylpentanoic acid, which already contains the required carbon framework. Treatment with a strong acid (Brønsted or Lewis) would promote cyclization to form an indanone intermediate, which can then be processed to yield the final product. This method avoids the regioselectivity issues of the intermolecular reaction. orgsyn.org

Table 1: Illustrative Conditions for Friedel-Crafts Acylation Analogues

| Catalyst | Acylating Agent | Solvent | Key Considerations | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Glutaric Anhydride | Carbon Disulfide (CS₂) | Classic conditions, but can lead to regioisomeric mixtures in intermolecular reactions. | organic-chemistry.org |

| Trifluoromethanesulfonic acid (TfOH) | Carboxylic Acid Precursor | None (acid as solvent) | Strong Brønsted acid that can effectively promote intramolecular cyclizations. nih.gov | nih.gov |

| Hexafluoro-2-propanol (HFIP) | Acyl Chloride Precursor | Hexafluoro-2-propanol | Promotes intramolecular acylation without a traditional Lewis acid, simplifying workup. orgsyn.org | orgsyn.org |

Functional group interconversion (FGI) offers a versatile alternative for synthesizing this compound, particularly when direct methods present challenges in selectivity. solubilityofthings.comorganic-chemistry.org This strategy involves creating the core structure first and then modifying specific functional groups in one or more steps to arrive at the final product.

One plausible FGI route begins with a precursor such as 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov A similar pathway could start with 5-(2-aminophenyl)-5-oxovaleric acid. The key transformation would be the conversion of the amino group (-NH₂) on the phenyl ring into an iodo group (-I). This is classically achieved through a Sandmeyer-type reaction. The process involves:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI), which displaces the diazonium group and introduces the iodine atom onto the aromatic ring.

This approach offers excellent regiochemical control, as the position of the iodine atom is determined by the position of the amino group in the starting material. Other FGIs, such as the oxidation of a corresponding alcohol or the hydrolysis of a nitrile or ester to form the carboxylic acid moiety, are also standard transformations that could be employed in a multi-step synthesis. solubilityofthings.com

Advanced Synthetic Techniques

Modern synthetic chemistry seeks to develop more efficient, sustainable, and selective methods. Techniques like mechanochemistry are emerging as powerful tools for organic synthesis.

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions, often in the absence of a solvent (dry grinding) or with minimal solvent (liquid-assisted grinding). nih.govdntb.gov.ua This approach can lead to higher yields, shorter reaction times, and different product selectivities compared to traditional solution-phase methods. nih.gov

A hypothetical mechanochemical synthesis of this compound could involve milling a solid mixture of an appropriate precursor, such as 2-iodobenzoic acid derivatives, with another reactant under high-energy ball milling conditions. scispace.comnovapublishers.com For example, the direct acylation of solid iodobenzene with glutaric anhydride could be attempted with a solid Lewis acid catalyst in a ball mill. This solvent-free method represents a greener alternative to conventional Friedel-Crafts reactions, which often use hazardous solvents. dntb.gov.ua While specific protocols for this compound are not widely documented, the principles of mechanochemistry suggest it as a viable and environmentally conscious area for future exploration. nih.govnovapublishers.com

As previously noted, regioselectivity is the primary challenge in the synthesis of this compound. The term "chemo-selectivity" refers to the selective reaction of one functional group in the presence of others, while "regioselectivity" refers to the control of the position of the reaction on a molecule.

For a direct intermolecular Friedel-Crafts acylation of iodobenzene, the reaction is not regioselective for the ortho position. The iodine atom, while deactivating the ring towards electrophilic attack, directs incoming substituents to the ortho and para positions. Due to steric hindrance from the bulky iodine atom, the para-substituted product typically predominates.

To achieve the desired 2-iodo isomer, synthetic strategies must be designed to overcome this inherent regiochemical preference. Key considerations include:

Use of Ortho-Directing Groups: Starting with a precursor that contains a powerful ortho-directing group which can later be converted to or replaced by the keto-acid side chain.

Intramolecular Cyclization: As discussed in section 2.1.1, designing the synthesis around an intramolecular Friedel-Crafts reaction is a superior strategy for ensuring the correct regiochemistry. orgsyn.org

Functional Group Interconversion: Employing an FGI strategy, such as the Sandmeyer reaction on an ortho-amino precursor, provides unambiguous control over the placement of the iodo substituent. organic-chemistry.org

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of any chemical compound involves systematically varying reaction parameters to maximize the yield of the desired product while minimizing impurities. semanticscholar.org

For the synthesis of this compound, optimization would focus on several key variables, particularly in a Friedel-Crafts type reaction:

Catalyst Choice and Loading: Comparing different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) or Brønsted acids (H₂SO₄, TfOH) and their concentrations can significantly impact reaction efficiency. nih.govorgsyn.org

Solvent: The choice of solvent can influence reactant solubility and reaction rate. Solvents like nitromethane, chlorobenzene, or acetonitrile (B52724) have been shown to be effective in Friedel-Crafts reactions. orgsyn.org

Temperature and Reaction Time: These parameters must be carefully controlled to ensure the reaction goes to completion without promoting the formation of side products or decomposition.

After the reaction, purification is critical for isolating the product with high purity. Common techniques include:

Recrystallization: An effective method for purifying solid products by dissolving the crude material in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solution. orgsyn.org

Chromatography: Techniques like column chromatography are used to separate the desired product from unreacted starting materials and side products based on differential adsorption to a stationary phase.

Table 2: Example of Parameters for Optimization Study

| Parameter | Variation | Objective | Reference |

|---|---|---|---|

| Temperature | 0 °C, 25 °C (Room Temp), 50 °C | Maximize yield, minimize side-product formation. | semanticscholar.org |

| Catalyst | AlCl₃, FeCl₃, TfOH | Identify the most efficient catalyst for the transformation. | nih.gov |

| Solvent | Dichloromethane, Nitromethane, Carbon Disulfide | Improve solubility and reaction rate. | orgsyn.org |

| Reaction Time | 1h, 4h, 12h, 24h | Determine the minimum time required for complete conversion. | researchgate.net |

Chemical Reactivity and Transformation Studies

Reactivity of the Carbonyl Moiety

The ketone carbonyl group, an electrophilic center, is a primary site for nucleophilic attack. Its reactivity is influenced by the electronic properties of the attached aryl ring and the aliphatic chain.

The carbonyl carbon in 5-(2-Iodophenyl)-5-oxovaleric acid is susceptible to nucleophilic addition, a characteristic reaction of ketones. fiveable.me This allows for a variety of transformations. A key reaction is the reduction of the ketone to a secondary alcohol, forming 5-(2-iodophenyl)-5-hydroxypentanoic acid. This transformation can be achieved using various reducing agents. For a similar compound, 5-(2-fluorophenyl)-5-oxopentanoic acid, the selective reduction of the ketone in the presence of the less reactive carboxylic acid is a noted transformation. Carboxylic acids are generally less reactive toward nucleophilic reducing agents than ketones.

Condensation reactions, such as the aldol condensation or the Wittig reaction, are also plausible at the alpha-carbon adjacent to the carbonyl group, contingent on the formation of the corresponding enolate. These reactions enable the formation of new carbon-carbon bonds, further extending the molecular framework.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

| Wittig Reaction | Methyltriphenylphosphonium bromide ((C₆H₅)₃PCH₃Br) | Alkene |

Like other carbonyl compounds possessing an alpha-hydrogen, this compound can exist in equilibrium with its enol tautomer. openstax.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. fiveable.melibretexts.org The keto form contains the carbonyl group, while the enol form features a carbon-carbon double bond with an attached hydroxyl group. fiveable.me

This keto-enol tautomerism is a spontaneous interconversion that can be catalyzed by both acids and bases. openstax.org Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the alpha-carbon to yield the enol. fiveable.meopenstax.org In the presence of a base, the alpha-carbon is deprotonated first to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to give the enol. openstax.org

For most simple monocarbonyl compounds, the keto-enol equilibrium strongly favors the more thermodynamically stable keto form, often due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org Although the enol tautomer may be present in very small concentrations at equilibrium, it is highly reactive and serves as a key nucleophilic intermediate in many reactions of carbonyl compounds, such as halogenation and alkylation at the alpha-carbon. openstax.orgmasterorganicchemistry.com

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is another key site for chemical modification, primarily through nucleophilic acyl substitution reactions.

The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are important derivatives.

Esterification: The formation of esters is typically achieved through reactions with alcohols under acidic conditions, a process known as Fischer esterification. jackwestin.comopenstax.org The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. openstax.org

Amidation: Amides can be synthesized by reacting the carboxylic acid with a primary or secondary amine. jackwestin.com Because amines are basic, the reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. openstax.org The activator converts the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. openstax.org More modern and efficient methods may utilize reagents like triphenylphosphine (B44618) oxide in combination with oxalyl chloride to promote amidation and esterification under mild conditions, often without racemization for chiral substrates. organic-chemistry.orgsemanticscholar.org

Table 2: Synthesis of Carboxylic Acid Derivatives

| Derivative | Reactant | Catalyst/Coupling Agent |

|---|---|---|

| Ester | Alcohol (e.g., Methanol) | Strong Acid (e.g., H₂SO₄) |

| Amide | Amine (e.g., Aniline) | Dicyclohexylcarbodiimide (DCC) |

| Acid Chloride | Thionyl chloride (SOCl₂) | Not applicable |

The presence of both a carboxylic acid and a ketone within the same molecule opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures. For instance, under certain conditions, the enol or enolate of the ketone could potentially act as an intramolecular nucleophile, attacking the activated carboxylic acid derivative to form a lactone.

Furthermore, oxidative cyclization reactions, often mediated by hypervalent iodine reagents, are known to facilitate the formation of various heterocyclic compounds. researchgate.netnsf.gov For example, unsaturated carboxylic acids can be cyclized to form lactones using hypervalent iodine compounds. researchgate.net While direct studies on this compound are not prevalent, analogous intramolecular Friedel-Crafts-type cyclizations could be envisioned, where the carboxylic acid is converted to an acyl chloride and then reacts with the electron-rich (due to the iodo-substituent) phenyl ring, potentially leading to the formation of a fused ring system.

Reactivity of the Aryl Iodide Functionality

The aryl iodide group is a highly versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding aryl bromides or chlorides in these transformations. nih.govresearchgate.net

Common cross-coupling reactions involving aryl iodides include:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond by reacting with an amine. nih.gov Studies have shown that this reaction can be highly selective for aryl iodides even in the presence of other halides on the aromatic ring. nih.gov

These reactions significantly enhance the synthetic utility of this compound, allowing for the introduction of a wide array of substituents onto the phenyl ring. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve the desired transformation. researchgate.net

Table 3: Common Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(0) + Base | C-C |

| Heck Coupling | Alkene | Pd(0) + Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) + Cu(I) + Base | C-C (alkyne) |

| Buchwald-Hartwig Amination | Amine | Pd(0) + Base | C-N |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a classic substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing new carbon-carbon and carbon-heteroatom bonds. nih.gov The general mechanism for these reactions involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

While theoretically well-suited for these transformations, specific literature detailing the participation of this compound in the following reactions is not extensively documented. The discussion below is based on the expected reactivity derived from well-established precedents with similar aryl iodide substrates.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. escholarship.org Theoretically, this compound could react with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively. The reaction would replace the iodine atom with the organic group from the boronic acid, creating a new carbon-carbon bond at the C2 position of the phenyl ring. nsf.govorganic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). cymitquimica.com This method is known for its tolerance of a wide variety of functional groups. youtube.com The reaction of this compound with an organostannane, such as a vinyltributyltin, would be expected to yield the corresponding coupled product. A key consideration is the toxicity associated with organotin reagents. cymitquimica.com

Negishi Coupling: This reaction forms carbon-carbon bonds by coupling an organohalide with an organozinc reagent. It is recognized for its high reactivity and functional group tolerance. This compound could be coupled with alkyl-, aryl-, or vinylzinc reagents to synthesize a diverse array of derivatives.

Heck Reaction: The Heck reaction couples an unsaturated halide (like an aryl iodide) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. youtube.com This transformation would involve the coupling of this compound with an alkene, such as styrene or an acrylate, to introduce a vinyl group at the position of the iodine atom.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound Note: The following table is illustrative of theoretically possible reactions. Specific experimental conditions and yields for this compound are not reported in the cited literature.

| Reaction Name | Coupling Partner | Potential Product Structure | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 5-(2-Arylphenyl)-5-oxovaleric acid | Forms biaryl structures; generally mild conditions. escholarship.org |

| Stille | Organostannane (R-SnBu₃) | 5-(2-Substituted-phenyl)-5-oxovaleric acid | Tolerant of many functional groups, but tin reagents are toxic. cymitquimica.comyoutube.com |

| Negishi | Organozinc (R-ZnX) | 5-(2-Substituted-phenyl)-5-oxovaleric acid | High reactivity and functional group tolerance. |

| Heck | Alkene (e.g., CH₂=CHR) | 5-(2-Vinylphenyl)-5-oxovaleric acid derivative | Forms substituted alkenes. |

Directed Aromatic Functionalization Strategies

Directed aromatic functionalization refers to methods that use a directing group on an aromatic ring to control the regioselectivity of C-H bond activation and subsequent functionalization. In this compound, the ketone's carbonyl group could potentially act as a directing group for functionalizing the C-H bond at the ortho position (C3 of the phenyl ring). While the C-I bond is the most reactive site for cross-coupling, strategies involving chelation-assisted C-H activation could, in principle, be employed. However, these reactions often compete with the more facile oxidative addition at the C-I bond. Therefore, such strategies would likely require specialized catalytic systems designed to favor C-H activation over C-I cleavage. There is no specific literature describing such a directed functionalization for this compound.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group (such as a halide) on an aromatic ring. nih.gov This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The 5-oxovaleric acid substituent on the phenyl ring of this compound contains a carbonyl group. While this group is electron-withdrawing, it is not considered a powerful activating group for SNAr reactions in the same way a nitro group is. Furthermore, it is positioned meta to the iodine atom's adjacent carbons, which is not an ideal orientation to stabilize the negative charge of the Meisenheimer complex intermediate that forms during the reaction. Consequently, the potential for this compound to undergo SNAr reactions under standard conditions is predicted to be low. For a reaction to occur, it would likely require harsh conditions or the use of a very strong nucleophile.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound is well-suited for intramolecular reactions, which could lead to the formation of complex polycyclic systems. The proximity of the keto-acid side chain to the reactive aryl iodide site allows for several potential cyclization pathways.

One of the most plausible transformations is an intramolecular Heck reaction. If the carboxylic acid were first converted to an ester or amide bearing an olefin, a palladium-catalyzed cyclization could occur between the aryl iodide and the tethered alkene.

Alternatively, an intramolecular cyclization could be envisioned via the formation of an enolate from the ketone. For example, under conditions suitable for palladium-catalyzed α-arylation of ketones, the enolate formed at the alpha-carbon of the ketone could potentially attack the palladium center (after oxidative addition into the C-I bond) to form a six-membered ring. nih.gov

Furthermore, radical-mediated cyclizations are another possibility. Treatment with a radical initiator could generate an aryl radical at the C2 position, which could then attack the carbonyl oxygen or a derivative of the carboxylic acid to form a cyclic product. Specific studies on these pathways for this compound have not been reported, but the potential for such transformations is a key feature of its chemical profile.

Catalytic Transformations Utilizing the Compound

Beyond being a substrate, this compound could be a precursor to ligands or catalysts. The carboxylic acid functionality provides a handle for attachment to solid supports or for coordination to metal centers. For example, the compound could be elaborated through one of the cross-coupling reactions mentioned above to introduce a phosphine (B1218219) or amine group. The resulting phosphine- or amine-containing carboxylic acid could then serve as a ligand in transition metal catalysis.

Hypervalent iodine reagents are valuable oxidants in catalysis. While this compound is an aryl iodide (Iodine I), it could be oxidized to a hypervalent iodine(III) or iodine(V) species. Such derivatives could then be used as catalysts or stoichiometric oxidants for various transformations, such as oxidative cyclizations of other substrates. This application would leverage the iodine atom for reactivity rather than as a leaving group.

Derivatization and Functionalization Strategies for Chemical Applications

Modification of the Valeric Acid Chain

The carboxylic acid group of the valeric acid chain is a versatile functional handle that can be readily converted into other functional groups, primarily esters and amides, through standard organic synthesis protocols. khanacademy.org

The most common modification is Fischer esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst (like H₂SO₄ or HCl) to form an ester. openstax.orgmasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com For instance, the reaction with ethanol (B145695) yields ethyl 5-(2-iodophenyl)-5-oxovalerate. nih.gov This method is broadly applicable to a wide range of primary and secondary alcohols. researchgate.net Alternative esterification methods under mild conditions include using coupling reagents like triphenylphosphine (B44618) oxide with oxalyl chloride, which can be effective at room temperature. nih.gov

Another key modification is the formation of amides . The direct reaction between a carboxylic acid and an amine can be challenging because the basic amine can deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt. libretexts.org However, this can be overcome by heating the ammonium (B1175870) carboxylate salt above 100°C to drive off water or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.orglibretexts.org DCC activates the carboxylic acid, forming a good leaving group that is subsequently displaced by the amine to generate the amide. khanacademy.orglibretexts.org This strategy is fundamental in peptide synthesis and can be applied here to link the molecule to amino acids or other amine-containing structures.

The carboxylic acid can also be converted to a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂). openstax.orglibretexts.org The resulting acyl chloride is a highly reactive intermediate that can readily react with various nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters with high efficiency. khanacademy.org

Table 1: Representative Modifications of the Valeric Acid Chain This table is generated based on established chemical reactions for carboxylic acids.

| Starting Material | Reagent(s) | Resulting Functional Group | Product Class | General Conditions |

|---|---|---|---|---|

| 5-(2-Iodophenyl)-5-oxovaleric acid | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) | Ester | Fischer Esterification openstax.orgmasterorganicchemistry.com |

| This compound | Amine (R-NH₂), DCC | Amide (-CONHR) | Amide | DCC Coupling khanacademy.orglibretexts.org |

| This compound | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) | Acyl Halide | Reaction with SOCl₂ openstax.orglibretexts.org |

| 5-(2-Iodophenyl)-5-oxovaleroyl chloride | Alcohol (R-OH) | Ester (-COOR) | Ester | Nucleophilic Acyl Substitution khanacademy.org |

| 5-(2-Iodophenyl)-5-oxovaleroyl chloride | Amine (R-NH₂) | Amide (-CONHR) | Amide | Nucleophilic Acyl Substitution khanacademy.org |

Functionalization of the Iodophenyl Moiety for Diversification

The carbon-iodine bond on the phenyl ring is a key site for diversification, primarily through palladium-catalyzed cross-coupling reactions. Aryl iodides are highly effective substrates for these transformations due to the high reactivity of the C-I bond. nih.gov

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The catalytic cycle involves three main steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org This reaction is exceptionally versatile, tolerating a wide range of functional groups and allowing for the introduction of various aryl, heteroaryl, or vinyl substituents in place of the iodine atom. researchgate.netmdpi.com

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and provides a direct route to arylalkynes. wikipedia.org These alkyne-functionalized products can serve as advanced building blocks for further transformations, such as click chemistry reactions or the synthesis of complex conjugated systems. organic-chemistry.org

Other Cross-Coupling Reactions: Beyond Suzuki and Sonogashira reactions, the iodophenyl moiety can participate in other palladium-catalyzed transformations, including Heck coupling (with alkenes), Buchwald-Hartwig amination (with amines), and carbonylative couplings (with carbon monoxide) to generate a vast array of functionalized derivatives. nih.govresearchgate.netorganic-chemistry.org For example, C-N cross-coupling reactions can be achieved with various primary and secondary amines using specific biarylphosphine ligands as part of the catalyst system. nih.govacs.org

Table 2: Key Cross-Coupling Reactions for the Iodophenyl Moiety This table is generated based on established palladium-catalyzed cross-coupling reactions for aryl iodides.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) | Biaryl derivative libretexts.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine Base | C-C (Aryl-Alkynyl) | Arylalkyne derivative wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Phosphine (B1218219) Ligand, Base | C-N (Aryl-Amine) | N-Aryl derivative nih.govacs.org |

| Carbonylative Coupling | Carbon Monoxide (CO), Arylboronic Acid | Pd Catalyst, Base | C-C=O-C (Aryl-Ketone) | Diaryl ketone derivative researchgate.net |

Design and Synthesis of Chemically Versatile Analogues

By combining the modification strategies for both the valeric acid chain and the iodophenyl moiety, a large library of chemically versatile analogues can be designed and synthesized. The core structure of this compound serves as a template from which structural diversity can be systematically explored. nih.govrsc.org

The synthesis of these analogues typically follows a multi-step approach. nih.gov For example, a Suzuki coupling reaction could be performed first on the iodophenyl ring to introduce a new aryl group. The resulting biaryl compound, now containing a modified phenyl moiety, can then undergo esterification or amidation at the valeric acid chain to produce a diverse set of final products. Conversely, the valeric acid chain could be modified first, and the resulting ester or amide could then be subjected to a Sonogashira coupling to introduce an alkyne group.

This modular approach allows for the creation of analogues with tailored properties. For instance, introducing hydrophilic groups (e.g., via coupling with a boronic acid containing a hydroxyl or carboxyl group) or lipophilic groups (e.g., long alkyl chains) can modulate the solubility and pharmacokinetic properties of the resulting molecules. The synthesis of a series of N-aryl amides or various esters allows for the systematic investigation of structure-activity relationships. nih.gov

Table 3: Examples of Synthetic Pathways to Versatile Analogues This table illustrates hypothetical synthetic routes based on the chemical principles discussed.

| Step 1: Functionalization of Iodophenyl Ring | Intermediate Product | Step 2: Modification of Valeric Acid Chain | Final Analogue Class |

|---|---|---|---|

| Suzuki Coupling with 4-methoxyphenylboronic acid | 5-(4'-methoxy-[1,1'-biphenyl]-2-yl)-5-oxovaleric acid | Esterification with Methanol | Biphenyl Methyl Ester |

| Sonogashira Coupling with Phenylacetylene | 5-(2-(phenylethynyl)phenyl)-5-oxovaleric acid | Amidation with Benzylamine | Phenylalkyne Benzylamide |

| Buchwald-Hartwig Amination with Morpholine | 5-(2-morpholinophenyl)-5-oxovaleric acid | Reduction of Ketone | Hydroxy-Amine Valeric Acid |

| No Reaction | This compound | Amidation with Glycine Methyl Ester | Iodophenyl-Peptide Conjugate |

Conjugation Chemistry for Advanced Chemical Building Blocks

The dual functionality of this compound makes it an excellent scaffold for developing advanced chemical building blocks for conjugation chemistry. These building blocks can be used to link different molecular entities or to attach the core structure to surfaces or biomolecules.

The carboxylic acid provides a classic handle for conjugation. It can be activated (e.g., with DCC or by conversion to an N-hydroxysuccinimide ester) and then reacted with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. openstax.org

The iodophenyl group, or more specifically, its derivatives, offers more modern conjugation handles. For example, a Sonogashira coupling can be used to install a terminal alkyne onto the phenyl ring. wikipedia.orgorganic-chemistry.org This alkyne-functionalized molecule is now primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and highly specific covalent linking to any molecule bearing an azide (B81097) group under mild, often aqueous, conditions.

Alternatively, the aryl iodide can be converted to an aryl azide via transition-metal-catalyzed reactions or multi-step sequences. This azide-functionalized building block can then participate in click chemistry with alkyne-containing partners or in a Staudinger ligation with phosphine-containing molecules.

By employing these strategies, this compound can be transformed into bifunctional linkers. For example, the carboxylic acid could be attached to one molecule of interest, while an alkyne introduced at the phenyl ring could be used to click onto a second molecule, thereby creating complex molecular architectures.

Mechanistic and Kinetic Investigations

Elucidation of Reaction Mechanisms

The formation of 5-(2-Iodophenyl)-5-oxovaleric acid via Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction. The generally accepted mechanism proceeds through a series of well-defined steps, involving the generation of a potent electrophile that subsequently attacks the electron-rich iodobenzene (B50100) ring.

Figure 1. General reaction scheme for the Friedel-Crafts acylation of iodobenzene with glutaric anhydride (B1165640) to form this compound, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Identification of Reaction Intermediates

The Friedel-Crafts acylation mechanism involves the formation of several key transient species. The initial step is the reaction between glutaric anhydride and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate a highly reactive acylium ion. This electrophile is the primary species that attacks the aromatic ring.

The formation of the acylium ion can be represented as:

Figure 2. Formation of the acylium ion from glutaric anhydride and aluminum chloride.

The formation of the arenium ion intermediate can be illustrated as:

Figure 3. Resonance structures of the arenium ion (σ-complex) intermediate formed during the electrophilic attack of the acylium ion on iodobenzene at the ortho position.

The final step in the mechanism is the deprotonation of the arenium ion by a weak base, such as the [AlCl₃(OH)]⁻ complex, to restore the aromaticity of the ring and yield the final product, this compound.

Characterization of Transition States

The transition states in the Friedel-Crafts acylation of iodobenzene are high-energy, short-lived structures that represent the energy maxima along the reaction coordinate. While direct experimental observation of transition states is challenging, their structures and energies can be elucidated through computational chemistry methods, such as Density Functional Theory (DFT).

There are two principal transition states in this reaction mechanism:

Transition State 1 (TS1): This transition state corresponds to the electrophilic attack of the acylium ion on the iodobenzene ring. It is characterized by the partial formation of the new carbon-carbon bond between the acylium ion and the aromatic ring, and a partial disruption of the aromatic π-system. The energy of TS1 is associated with the activation energy of the rate-determining step.

Transition State 2 (TS2): This transition state is associated with the deprotonation of the arenium ion. It involves the partial breaking of the carbon-hydrogen bond and the partial reformation of the aromatic π-system. This step generally has a much lower activation energy compared to the formation of the arenium ion.

Kinetic Studies and Reaction Rate Determination

Kinetic studies of Friedel-Crafts acylations provide valuable insights into the factors influencing the reaction rate. The rate of formation of this compound is dependent on the concentrations of the reactants (iodobenzene and glutaric anhydride) and the catalyst.

The reaction is typically found to follow second-order kinetics, being first order with respect to the aromatic substrate and first order with respect to the acylating agent-catalyst complex. The rate law can be expressed as:

Rate = k[Iodobenzene][Acylium ion complex]

The iodine substituent on the benzene (B151609) ring has a deactivating effect on the reaction rate due to its electron-withdrawing inductive effect. This makes iodobenzene less reactive than benzene in Friedel-Crafts acylations. However, the lone pairs of electrons on the iodine atom can participate in resonance, which is responsible for its ortho, para-directing nature.

| Aromatic Substrate | Relative Rate of Acetylation (krel) | Reference |

|---|---|---|

| Benzene | 1.00 | [Hypothetical Data] |

| Fluorobenzene | 0.15 | [Hypothetical Data] |

| Chlorobenzene | 0.033 | [Hypothetical Data] |

| Bromobenzene | 0.030 | [Hypothetical Data] |

| Iodobenzene | 0.032 | [Hypothetical Data] |

This table presents hypothetical, yet representative, relative rate constants for the Friedel-Crafts acetylation of various halobenzenes to illustrate the deactivating effect of halogen substituents. The values are normalized relative to benzene.

Thermodynamic Analysis of Reaction Pathways

Computational studies, such as DFT calculations, can be employed to determine the Gibbs free energy changes (ΔG) for each step of the reaction, allowing for the construction of a reaction energy profile. This profile illustrates the energy changes that occur as the reaction progresses from reactants to products through the transition states and intermediates.

A representative reaction energy profile would show that the formation of the acylium ion is an endergonic process, requiring energy input. The subsequent attack of the acylium ion on iodobenzene to form the arenium ion is the step with the highest activation energy, confirming it as the rate-determining step. The final deprotonation step is highly exergonic, leading to the stable final product.

| Reaction Step | Species | Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| 1 | Reactants (Iodobenzene + Glutaric Anhydride + AlCl₃) | 0.0 | [Illustrative Data] |

| 2 | Acylium Ion Complex | +10.5 | [Illustrative Data] |

| 3 | Transition State 1 (TS1) | +25.2 | [Illustrative Data] |

| 4 | Arenium Ion Intermediate | +15.8 | [Illustrative Data] |

| 5 | Transition State 2 (TS2) | +17.1 | [Illustrative Data] |

| 6 | Product Complex (this compound + AlCl₃) | -12.3 | [Illustrative Data] |

This table provides illustrative Gibbs free energy values for the key species along the reaction pathway for a representative Friedel-Crafts acylation, demonstrating the thermodynamic profile of the reaction.

Influence of Solvent Systems and Catalysts on Reaction Mechanisms

The choice of solvent and catalyst can significantly impact the mechanism and outcome of the Friedel-Crafts acylation. Solvents commonly used for this reaction, such as nitrobenzene (B124822) or carbon disulfide, are typically inert under the reaction conditions. The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 5-(2-Iodophenyl)-5-oxovaleric acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are crucial for a comprehensive structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the valeric acid chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. The presence of the electron-withdrawing carbonyl group and the iodine atom on the phenyl ring significantly affects the chemical shifts of adjacent protons.

The aromatic region would display signals for the four protons on the iodophenyl ring. Due to the substitution pattern, these protons would appear as complex multiplets. The protons on the aliphatic chain would appear at higher field (lower ppm values) compared to the aromatic protons. The methylene group adjacent to the ketone (C4-H₂) would be the most deshielded of the aliphatic protons, appearing around 2.5-3.0 ppm. libretexts.org The methylene group adjacent to the carboxylic acid group (C2-H₂) would also be deshielded. The proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet at a very downfield region, typically above 10 ppm. youtube.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 10.0 | Broad Singlet | 1H |

| Aromatic-H | 7.2 - 8.0 | Multiplet | 4H |

| C4-H₂ | 2.8 - 3.2 | Triplet | 2H |

| C2-H₂ | 2.3 - 2.7 | Triplet | 2H |

Note: The predicted values are based on general principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbons of the ketone and the carboxylic acid are expected to appear at the most downfield region of the spectrum, typically between 170 and 210 ppm. oregonstate.edu The carbon atom of the ketone is generally found further downfield (around 190-210 ppm) than the carboxylic acid carbon (around 170-185 ppm). oregonstate.eduyoutube.com

The aromatic carbons would resonate in the range of 110-150 ppm. The carbon atom bonded to the iodine (C-I) would have its chemical shift influenced by the heavy atom effect. The aliphatic carbons of the valeric acid chain would appear at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 195 - 205 |

| C=O (Carboxylic Acid) | 175 - 185 |

| Aromatic C-I | 90 - 100 |

| Aromatic C-H & C-C | 125 - 145 |

| C4 | 35 - 45 |

| C2 | 30 - 40 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For the aliphatic chain, cross-peaks would be expected between the protons on C2 and C3, and between the protons on C3 and C4. This would confirm the connectivity of the valeric acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would allow for the unambiguous assignment of the signals for the C2, C3, and C4 carbons and their attached protons, as well as the aromatic C-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the phenyl ring and the valeric acid chain. For instance, correlations would be expected from the C4 protons to the ketone carbonyl carbon and to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between specific aromatic protons.

The application of these 2D NMR techniques provides a powerful toolkit for the complete and unambiguous structural elucidation of complex organic molecules like this compound. nih.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the absorption bands corresponding to its key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group due to hydrogen bonding. nist.gov

The most prominent peaks in the spectrum would be the C=O stretching vibrations. The ketone carbonyl stretch is typically observed around 1680-1720 cm⁻¹, while the carboxylic acid carbonyl stretch appears at a slightly higher frequency, around 1700-1730 cm⁻¹. libretexts.orgoregonstate.edu The presence of conjugation with the aromatic ring can lower the ketone's carbonyl frequency. oregonstate.edu C-H stretching vibrations for the aliphatic and aromatic parts of the molecule would be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Carboxylic Acid O-H | 2500 - 3300 | Stretch (Broad) |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| Ketone C=O | 1680 - 1700 | Stretch |

| Carboxylic Acid C=O | 1700 - 1725 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| C-O | 1210 - 1320 | Stretch |

Note: The predicted values are based on general principles of IR spectroscopy and data from structurally similar compounds. Actual experimental values may vary. nist.govnist.govchemicalbook.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring C=C stretching vibrations between 1580 and 1610 cm⁻¹. ias.ac.in The carbonyl (C=O) stretching bands of the ketone and carboxylic acid would also be visible, although they are often weaker in Raman than in IR spectra. ias.ac.in

The aliphatic C-H stretching and bending modes would also be present. nih.gov Raman spectroscopy can be a useful tool for studying the conformational properties of the aliphatic chain. nih.gov The C-I bond is also expected to produce a characteristic Raman signal at low frequencies. The technique is valuable for analyzing samples in various states, including solids and solutions. spectrabase.commdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule. For this compound, both high-resolution and standard electrospray ionization techniques provide critical structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, with the chemical formula C₁₁H₁₁IO₄, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements.

The calculated monoisotopic mass serves as a benchmark for experimental verification by HRMS. This technique allows for mass measurements with high precision, often to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov Analysis can be performed in both positive and negative ion modes to detect various adducts.

Interactive Table: Theoretical HRMS Data for this compound Users can filter by Ion Type to see the corresponding theoretical m/z value.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound without causing significant fragmentation. nih.govnih.gov The presence of the carboxylic acid functional group makes the molecule particularly amenable to analysis in the negative ion mode.

In negative ion ESI-MS, the carboxylic acid readily deprotonates to form a carboxylate anion. This results in the observation of a prominent deprotonated molecule, [M-H]⁻, as the base peak in the mass spectrum. nih.gov This mode is generally more sensitive for carboxylic acids than the positive ion mode. nih.gov In positive ion mode, protonation would likely occur on the carbonyl oxygen, forming the [M+H]⁺ ion, though this is typically less favored. The resulting mass spectrum from ESI-MS provides clear molecular weight information. nih.gov

Interactive Table: Expected Ions in ESI-MS This table outlines the primary ions expected during the ESI-MS analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The key chromophore in this compound is the 2-iodobenzoyl group, where the aromatic ring is conjugated with the carbonyl group. This system gives rise to characteristic absorption bands.

The expected electronic transitions include:

π → π transitions:* These are high-energy transitions associated with the π-electron system of the aromatic ring and the carbonyl double bond. Aromatic ketones typically exhibit intense absorption bands in the 230–270 nm range corresponding to these transitions.

n → π transitions:* This transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital. This is a lower-energy, symmetry-forbidden transition, resulting in a weaker absorption band at a longer wavelength, typically between 280–320 nm for aromatic ketones.

The specific absorption maxima (λmax) and molar absorptivity (ε) are influenced by the solvent and the substituents on the aromatic ring.

Interactive Table: Predicted UV-Vis Absorption Data This table summarizes the anticipated electronic transitions and their corresponding spectral regions for this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental for separating this compound from reaction mixtures, byproducts, or impurities, as well as for assessing its purity. High-performance liquid chromatography and thin-layer chromatography are standard methods employed for these purposes.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for the purity analysis of this compound due to its polarity. A typical RP-HPLC method would utilize a nonpolar stationary phase, such as a C18-bonded silica column, and a polar mobile phase. nih.govlcms.cz

To achieve sharp, symmetrical peaks and reproducible retention times, the ionization of the carboxylic acid must be suppressed. This is accomplished by acidifying the mobile phase with a small amount of an acid like formic acid, acetic acid, or phosphoric acid. lcms.czhelixchrom.com The mobile phase typically consists of a gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., ~245 nm).

Interactive Table: Representative RP-HPLC Method Parameters This table provides a typical set of starting conditions for the HPLC analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of chemical reactions and for preliminary purity checks. libretexts.org For a compound with the polarity of this compound, a silica gel plate is the standard stationary phase. wvu.edu

The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a polar solvent. A common combination is hexane and ethyl acetate. wvu.eduquora.comchemistryhall.com The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.5 for good separation. Due to the acidic nature of the analyte, adding a small amount of acetic acid to the mobile phase can prevent streaking and result in more defined spots. Visualization of the separated spots is readily achieved under UV light at 254 nm, where the aromatic ring will absorb the light and appear as a dark spot on the fluorescent background.

Interactive Table: Typical TLC Conditions This table outlines the standard conditions for the TLC analysis of this compound.

X-ray Crystallography for Solid-State Structure Elucidation

A comprehensive search of scientific literature and crystallographic databases, including inquiries aimed at the Cambridge Structural Database (CSD), was conducted to obtain X-ray crystallography data for this compound. Despite these efforts, no publicly available single-crystal X-ray diffraction data for this specific compound could be located.

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Had a crystal structure for this compound been available, it would have provided unequivocal insights into its molecular conformation, bond lengths, bond angles, and torsional angles in the solid state. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the supramolecular architecture.

Such data would typically be presented in a table summarizing key crystallographic parameters, including:

Crystal System: The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Z Value: The number of molecules per unit cell.

Calculated Density: The theoretical density of the crystal.

Refinement Details: Statistical measures of the quality of the structural model, such as the R-factor.

In the absence of experimental crystallographic data for this compound, a detailed discussion of its solid-state structure and the creation of a corresponding data table are not possible at this time.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. For 5-(2-Iodophenyl)-5-oxovaleric acid, these calculations can reveal details about its electronic nature and potential reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by modeling the electron density. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key parameters that govern its reactivity.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO represents the ability of the molecule to donate an electron, while the LUMO energy indicates its ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. For this molecule, the electron density in the HOMO is expected to be distributed across the iodophenyl ring, while the LUMO is likely centered on the carbonyl group and the carboxylic acid moiety, identifying these as the primary sites for nucleophilic and electrophilic attack, respectively.

Global reactivity descriptors derived from these energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), quantify the molecule's reactive nature. nih.gov A high electrophilicity index would indicate that this compound is a strong electrophile. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.45 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.98 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.47 | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 4.22 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | 2.24 | Resistance to change in electron configuration. |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), calculate molecular properties without reliance on empirical parameters. These methods are crucial for obtaining a precise, optimized three-dimensional structure of this compound.

Table 2: Illustrative Comparison of Ab Initio Calculated and Hypothetical Experimental Geometric Parameters This table presents hypothetical data for illustrative purposes.

| Parameter | Method | Calculated Value | Hypothetical Experimental Value |

|---|---|---|---|

| C-I Bond Length | HF/6-31G(d) | 2.15 Å | 2.13 Å |

| C=O (Ketone) Bond Length | HF/6-31G(d) | 1.24 Å | 1.22 Å |

| C-C-C (Valeric Chain) Angle | HF/6-31G(d) | 112.5° | 112.1° |

Molecular Modeling and Simulation for Conformational and Interaction Studies

The valeric acid chain in this compound has several rotatable bonds, leading to significant conformational flexibility. mdpi.com Molecular modeling and simulation techniques, such as molecular mechanics (MM) and molecular dynamics (MD), are employed to explore the potential energy surface and identify low-energy, stable conformers. nih.gov

A systematic conformational search would reveal the preferred spatial arrangements of the aliphatic chain relative to the iodophenyl group. mdpi.com This analysis is vital for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors. The results can be visualized through Ramachandran-like plots for the rotatable bonds, showing which dihedral angles are energetically favorable. Understanding the predominant conformation is key to predicting its physical and chemical properties.

Reaction Pathway Simulations and Transition State Prediction

Theoretical methods are invaluable for mapping potential chemical reactions involving this compound. nih.gov A common reaction for γ-keto acids is intramolecular cyclization to form a cyclic lactone or related structures. Computational simulations can model the reaction pathway for such a transformation.

Table 3: Illustrative Calculated Energies for a Hypothetical Intramolecular Cyclization This table presents hypothetical data for illustrative purposes.

| Species | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant (this compound) | DFT/B3LYP | 0.0 |

| Transition State | DFT/B3LYP | +22.5 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be used to interpret and validate experimental data. For this compound, methods like DFT can calculate vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectra. pnrjournal.com

Predicted IR spectra would show characteristic peaks for the carbonyl (C=O) stretching of the ketone and carboxylic acid, as well as O-H and C-H stretching vibrations. pnrjournal.com Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental spectra to confirm the structural assignment of each atom in the molecule. A strong correlation between the predicted and measured spectra provides high confidence in the molecule's synthesized structure.

Table 4: Illustrative Comparison of Predicted and Hypothetical Experimental Spectroscopic Data This table presents hypothetical data for illustrative purposes.

| Spectroscopic Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| IR: Ketone C=O Stretch | 1695 cm⁻¹ | 1688 cm⁻¹ |

| IR: Carboxylic Acid C=O Stretch | 1730 cm⁻¹ | 1722 cm⁻¹ |

| ¹³C NMR: Ketone Carbonyl | 198.5 ppm | 197.9 ppm |

Quantitative Structure-Reactivity Relationship (QSAR) Modeling (Chemical Reactivity Focus)

Quantitative Structure-Reactivity Relationship (QSAR) modeling establishes a mathematical correlation between the structural properties of a series of compounds and their chemical reactivity. While a single compound cannot produce a QSAR model, this compound could serve as a lead compound in a larger study.

A hypothetical QSAR study focusing on reactivity might involve synthesizing a library of related phenyl-oxovaleric acid derivatives with different substituents on the phenyl ring. Computational descriptors for each molecule (e.g., steric parameters like molecular volume, and electronic parameters like partial atomic charges or dipole moment) would be calculated. These descriptors would then be correlated with an experimentally measured measure of reactivity, such as the rate constant for a specific reaction.

The resulting QSAR equation, often derived using partial least squares (PLS) analysis, can predict the reactivity of new, unsynthesized compounds and identify which structural features are most influential in controlling reactivity. nih.gov For instance, a hypothetical equation might look like:

log(k) = 0.85(σ) - 0.23(Es) + 1.54

Here, log(k) is the reaction rate, σ is an electronic descriptor (Hammett constant), and Es is a steric descriptor (Taft parameter). Such a model would indicate that electron-withdrawing groups and smaller steric bulk enhance reactivity. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Intermediates

The intrinsic chemical functionalities of 5-(2-Iodophenyl)-5-oxovaleric acid make it a valuable building block for the synthesis of complex organic intermediates. The presence of the carboxylic acid, ketone, and aryl iodide groups on a single scaffold allows for a diverse range of chemical transformations.

The carboxylic acid moiety can undergo standard reactions such as esterification, amidation, and reduction to an alcohol. These transformations are fundamental in building larger molecules, for instance, by coupling the acid with other synthons to form depsipeptides or specialized polyester (B1180765) segments. The ketone group can be a site for nucleophilic additions, reductions to a secondary alcohol, or conversion to an amine via reductive amination, introducing new functional handles or stereocenters.

The aryl iodide is arguably its most versatile feature for constructing complex intermediates. It serves as a prime handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For example, analogues like 5-(2-bromophenyl)-5-oxopentanoic acid are known to be used in the synthesis of heterocyclic compounds. chemscene.com Similarly, the iodo-analogue can participate in reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, crucial for synthesizing conjugated systems.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Carbonylation: Introduction of a carbonyl group (e.g., an ester or amide) at the ortho position, a reaction facilitated by palladium catalysts. organic-chemistry.org

These coupling reactions allow for the modular assembly of complex molecular frameworks, making this compound a key precursor for pharmaceuticals, agrochemicals, and functional materials.

Precursor for Specialized Reagents and Catalyst Ligands

The unique trifunctional nature of this compound allows for its elaboration into specialized reagents and ligands for catalysis. The development of new ligands is critical for advancing transition-metal catalysis, enabling higher reactivity, selectivity, and broader substrate scope.

The synthesis of catalyst ligands often involves the strategic placement of coordinating heteroatoms (e.g., nitrogen, phosphorus, oxygen) around a central scaffold that can bind to a metal center. Starting from this compound, such ligands can be synthesized through several routes:

Modification of the Carboxylic Acid: The acid can be converted into an amide by coupling with a chiral amine or a molecule containing a phosphine (B1218219) or pyridine (B92270) moiety. This introduces a coordinating group that can interact with a metal.

Derivatization of the Ketone: The ketone can be transformed into a secondary alcohol or an amine, which can then be further functionalized to incorporate ligating atoms.

Functionalization via the Aryl Iodide: The aryl iodide can be replaced with phosphine groups, pyridyl units, or other heterocyclic systems via cross-coupling reactions.

For instance, chiral oxazolyl ligands, which are important in asymmetric catalysis, can be synthesized from precursors containing cyano or carboxylic acid functionalities. nih.gov The carboxylic acid of the title compound could be a starting point for creating similar heterocyclic ligating structures. Moreover, hypervalent iodine reagents, which are powerful oxidants in organic synthesis, can be prepared from aryl iodide precursors. rsc.org This suggests that this compound could serve as a precursor to novel hypervalent iodine reagents, potentially with catalytic applications.

| Functional Group | Reaction Type | Potential Ligand Feature |

|---|---|---|

| Carboxylic Acid | Amidation with a chiral amine | Chiral amide, N,O-bidentate ligand |

| Ketone | Reductive amination with a pyridyl-amine | Amino-pyridine chelating arm |

| Aryl Iodide | Suzuki coupling with a pyridylboronic acid | Bipyridyl-type scaffold |

| Aryl Iodide | Phosphination | Arylphosphine ligand |

Development of Chiral Scaffolds and Enantioselective Synthesis

Enantioselective synthesis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. This compound is an achiral molecule, but it can be readily converted into valuable chiral scaffolds.

The most direct route to a chiral derivative is the asymmetric reduction of the ketone group to a secondary alcohol. This can be achieved using various chiral catalysts (e.g., those based on ruthenium or rhodium) or chiral reducing agents, yielding the corresponding chiral hydroxy acid with high enantiomeric excess. This chiral alcohol can then serve as a stereodirecting group in subsequent reactions or as a key stereocenter in the final target molecule.

Alternatively, the carboxylic acid can be coupled with a chiral auxiliary. This auxiliary can direct subsequent transformations on the molecule, such as alkylation or addition reactions, to proceed with high diastereoselectivity. After the desired stereocenters are set, the auxiliary can be cleaved to reveal the enantiomerically enriched product. Peptide-based catalysts have been successfully used for the kinetic resolution of advanced secondary alcohols in the synthesis of complex molecules. nih.gov